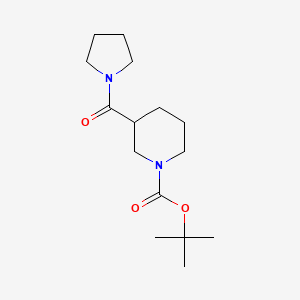![molecular formula C18H14O3 B11845051 2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid CAS No. 62315-02-0](/img/structure/B11845051.png)
2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C18H14O3 It is known for its unique structure, which combines a benzoic acid moiety with a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and naphthalen-1-ylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or ethanol.
Reaction Steps: The naphthalen-1-ylmethanol is first converted to its corresponding halide (e.g., bromide) using a halogenating agent like phosphorus tribromide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid:
Naphthalene-1-carboxylic Acid: Contains the naphthalene group but lacks the hydroxyl group on the benzoic acid ring.
Uniqueness
2-Hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid is unique due to its combination of a hydroxyl group, a carboxylic acid group, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62315-02-0 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C18H14O3/c19-17-9-8-12(11-16(17)18(20)21)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-9,11,19H,10H2,(H,20,21) |
InChI Key |
URTSQWUNKRLTLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)
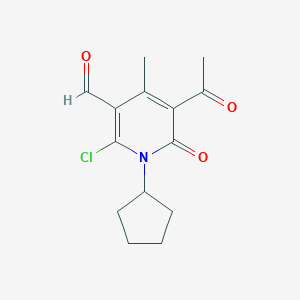
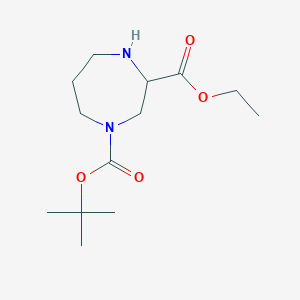
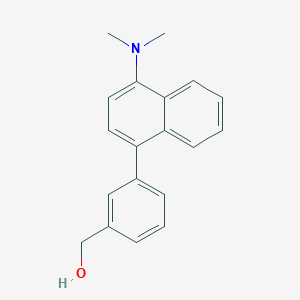


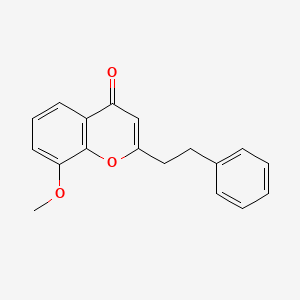

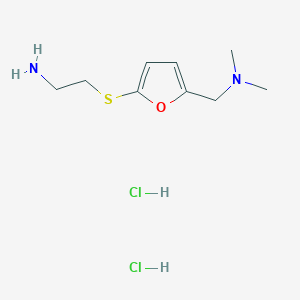
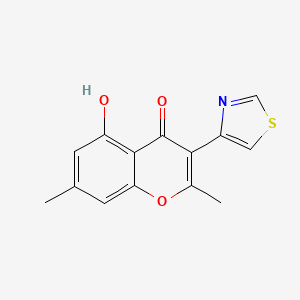
![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
